tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate
Description
tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate is a spirocyclic compound featuring a bicyclo[3.2.1]octane core fused with a cyclobutane ring. The tert-butyl carbamate group at the 8-position provides steric protection and synthetic versatility. This compound is primarily utilized as a building block in medicinal chemistry, particularly for the synthesis of alkaloid-inspired derivatives and spirocyclic scaffolds . Its molecular formula is C₁₁H₁₆O₅, with a molecular weight of 228.25 g/mol . The compound’s spiro architecture and ketone functionality (3'-oxo group) make it a valuable intermediate for further functionalization, such as cross-coupling reactions, as evidenced by its potassium trifluoroborate derivative in .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 3'-oxospiro[8-azabicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-10-4-5-11(16)7-15(6-10)8-12(17)9-15/h10-11H,4-9H2,1-3H3 |
InChI Key |
PXGDSDBBBJTNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3’-oxo-8-azaspiro[bicyclo[321]octane-3,1’-cyclobutane]-8-carboxylate typically involves multiple steps, starting from simpler organic molecules One common approach involves the formation of the bicyclo[32Reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares structural features, synthetic routes, physicochemical properties, and biological relevance of analogous spiro bicyclo[3.2.1]octane derivatives.
Structural and Functional Group Variations
Key Observations :
- Core Structure : All compounds share the bicyclo[3.2.1]octane core but differ in the spiro-connected rings (cyclobutane, imidazolidine, morpholine, chromane).
- Functional Groups : The presence of ketones (3'-oxo, 5'-oxo) or heterocycles (hydantoin, morpholine) dictates reactivity and biological activity. For example, hydantoin derivatives exhibit cytotoxicity in leukemia cells , while chromane derivatives with halogen substituents (e.g., Cl, F) are explored for CNS drug development .
Key Observations :
- Reaction Conditions : Hydantoin derivatives require prolonged reflux (40 h) , while morpholine derivatives involve milder alkylation conditions .
- Yields : Hydantoin derivatives achieve higher yields (76%) compared to chromane derivatives (30–36%), likely due to steric challenges in spiro-ring formation .
Key Observations :
Biological Activity
tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its cytotoxic effects and interactions with biological macromolecules.
Chemical Structure
The molecular formula of this compound is . Its structure features a bicyclo[3.2.1]octane framework fused with an azabicyclic system, which is significant for its biological interactions.
Cytotoxicity
Recent studies have indicated that compounds related to the spirocyclic class, including tert-butyl derivatives, exhibit notable cytotoxic properties against various cancer cell lines. For instance, a study evaluating similar azaspiro compounds found moderate cytotoxicity against HeLa cells with an IC value of approximately 3.89 μM . While specific data on this compound is limited, the structural similarities suggest potential for similar bioactivity.
The mechanism by which spirocyclic compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. The unique spatial arrangement of functional groups in this compound may facilitate binding to specific proteins or nucleic acids, modulating their activity and leading to cytotoxic effects.
Case Studies
- Cytotoxic Evaluation : A related compound was tested against human leukemia cells (K562 and CEM lines), revealing significant antiproliferative effects, which underscores the potential of azaspiro compounds in cancer therapy .
- Synthesis and Characterization : The synthesis of tert-butyl 3'-oxo derivatives has been explored extensively, highlighting various synthetic routes that optimize yield and purity. These synthetic methodologies are crucial for producing compounds for biological testing.
Data Table
| Compound | IC (μM) | Cell Line | Mechanism |
|---|---|---|---|
| tert-Butyl 3'-oxo derivative | ~3.89 | HeLa | Cytotoxicity through protein interaction |
| Related azaspiro compound | Varies | K562/CEM | Antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
